molecular formula C7H8ClF2N3 B2661264 N-(2,4-difluorophenyl)guanidine hydrochloride

N-(2,4-difluorophenyl)guanidine hydrochloride

Cat. No.: B2661264
M. Wt: 207.61 g/mol
InChI Key: RTFMLMVQTFQMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)guanidine hydrochloride is a synthetic guanidine-containing compound offered for research and development purposes. Guanidine derivatives represent a significant class of bioactive molecules in medicinal chemistry, recognized for their broad-spectrum biological activities . The guanidine moiety, a highly basic functional group, is a key structural feature found in numerous therapeutic agents, including the antiviral drug zanamivir (Relenza), and is incorporated into a wide variety of biologically active compounds for areas including central nervous system (CNS) diseases and chemotherapeutics . This particular derivative features a 2,4-difluorophenyl substituent, a common motif in agrochemical and pharmaceutical research that can influence the molecule's lipophilicity, metabolic stability, and overall bioavailability. Key Research Applications While specific biological data for this compound is limited in the public domain, its structural class points to several promising research directions: • Antifungal Research : Guanidine-containing compounds are a prominent area of investigation in antifungal drug discovery. Researchers have identified diverse guanidine derivatives, including small molecules and natural products, with potent activity against human fungal pathogens . Some derivatives have demonstrated promising in vivo efficacy in reducing fungal burden in models of invasive candidiasis, including against azole-resistant strains . The exploration of novel guanidine structures is critical given the limited treatment options and growing issues of resistance to existing antifungal drug classes. • Oncology and Kinase Research : Guanidinium-based diaryl derivatives have been explored as potential anti-cancer agents. Research suggests these compounds may act through innovative mechanisms, such as allosteric inhibition of key kinases like BRAF in the MAPK/ERK signaling pathway, which is frequently mutated in cancers . These compounds can induce apoptosis and inhibit cancer cell proliferation, making the guanidine scaffold a valuable template for developing novel oncology therapeutics . Product Information This product is provided as a solid and is intended for use in a laboratory setting. Researchers can employ this compound as a building block for synthesizing more complex molecules or as a reference standard in biological assays. Handling and Usage this compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.

Properties

IUPAC Name

2-(2,4-difluorophenyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFMLMVQTFQMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride typically involves the reaction of 2,4-difluoroaniline with cyanamide in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-(2,4-difluorophenyl)guanidine hydrochloride has shown promise in the field of medicinal chemistry, particularly in the development of novel antibiotics and anticancer agents.

  • Antibiotic Development : Research indicates that guanidinium compounds, including this compound, enhance cellular accumulation in Gram-negative bacteria. This property makes them attractive candidates for antibiotic development against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that guanidinium motifs significantly increased the hit rate during screening for antibiotics under physiological conditions, demonstrating their potential as effective antimicrobial agents .
  • Anticancer Properties : In a study focusing on guanidine-based compounds, this compound was identified as having strong cytotoxic effects on colorectal cancer cells. The compound induced apoptosis and inhibited key signaling pathways involved in cancer progression, such as ERK1/2 and Src phosphorylation . This suggests its potential utility in targeted cancer therapies.

Photocatalysis

Another significant application of this compound is in the synthesis of graphitic carbon nitride (g-C₃N₄), which serves as a photocatalyst.

  • Synthesis of Graphitic Carbon Nitride : The compound can be polymerized thermally to produce g-C₃N₄ with enhanced photocatalytic properties. Studies have shown that g-C₃N₄ synthesized from this compound exhibited superior photocatalytic activity compared to those synthesized from other precursors. This enhanced activity is attributed to its larger surface area and structural properties conducive to photocatalytic reactions .
  • Environmental Applications : The g-C₃N₄ derived from this compound has been evaluated for its efficiency in degrading organic pollutants such as Rhodamine B dye. The results indicated that increasing the condensation temperature during synthesis further enhanced the photocatalytic activity of the material .

Organic Synthesis Intermediate

This compound serves as a valuable intermediate in organic synthesis.

  • Synthesis of Other Compounds : It is utilized in the preparation of various pharmaceuticals and organic compounds. For instance, it can be used to synthesize derivatives that are crucial for developing new drugs or agrochemicals . The compound's guanidine moiety is essential for creating diverse chemical structures through reactions with other functional groups.

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medicinal ChemistryAntibiotic DevelopmentEnhanced activity against MRSA; increased hit rate in screening
Anticancer AgentInduces apoptosis; inhibits cancer cell signaling pathways
PhotocatalysisSynthesis of g-C₃N₄Superior photocatalytic activity; effective degradation of pollutants
Organic SynthesisIntermediate for drug synthesisUseful in synthesizing diverse pharmaceutical compounds

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-(2,4-Difluorophenyl)guanidine hydrochloride
  • Molecular Formula : C₇H₇ClF₂N₃
  • Molecular Weight : 221.61 g/mol
  • CAS No.: 14279-91-5 (synonyms include 1-(2,4-Difluorophenyl)guanidine hydrochloride) .

Functional Role: This compound is a guanidinium derivative featuring a 2,4-difluorophenyl substituent. It is noted for its role as a selective inhibitor of voltage-gated sodium channel Nav1.7, a key target in pain signal transmission, making it a candidate for non-narcotic analgesics .

Comparison with Structurally Similar Guanidine Derivatives

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(2,4-Difluorophenyl)guanidine HCl 2,4-difluorophenyl C₇H₇ClF₂N₃ 221.61 Nav1.7 inhibition; analgesic
N-(2,6-Difluorophenyl)guanidine HCl 2,6-difluorophenyl C₇H₇ClF₂N₃ 207.61 Structural isomer; uncharacterized
N-(4-Chlorophenyl)guanidine HCl 4-chlorophenyl C₇H₈Cl₂N₃ 206.07 Anti-cancer screening
N-(4-Cyanophenyl)guanidine HCl 4-cyanophenyl C₈H₉ClN₄ 196.64 Electron-withdrawing group; unstudied

Key Observations :

  • Fluorine Position : The 2,4-difluoro isomer (target compound) exhibits specificity for Nav1.7, while the 2,6-difluoro isomer () lacks reported bioactivity, suggesting positional sensitivity in target binding.
  • Chlorine vs. Fluorine: The 4-chloro derivative () has a higher molecular weight (206.07 vs.

Guanidine Derivatives with Extended Pharmacophores

Complex substituents or additional functional groups modulate activity:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Applications References
N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine HCl 4-acetylpiperazinyl phenyl 297.79 Uncharacterized; likely CNS targets
N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride 4-aminomethylphenyl 237.13 Potential protease inhibitors
1-(3,4-Difluorophenyl)-3-(3-((6-guanidinopyridin-3-yl)oxy)phenyl)guanidine HCl Pyridyloxy linkage 473.32 Anti-cancer (IC₅₀ < 1 µM)

Key Observations :

  • Heterocyclic Additions : The pyridyloxy-linked compound () shows potent anti-cancer activity, highlighting the importance of extended aromatic systems for cytotoxicity.
  • Piperazinyl/Aminomethyl Groups: These modifications () may enhance blood-brain barrier penetration, though biological data remain speculative.

Key Observations :

  • Synthetic Efficiency : Fluorinated derivatives (e.g., 1-(3,4-difluorophenyl)) achieve high yields (83–90%) compared to chlorinated analogues, possibly due to better leaving-group reactivity .
  • Thermal Stability : Melting points vary widely; the 3,4-difluoro derivative (104–106°C) is more stable than the 4-chloro analogue (decomposes >110°C) .

Biological Activity

N-(2,4-difluorophenyl)guanidine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9F2N3C_8H_9F_2N_3 and is characterized by the presence of a guanidine moiety attached to a difluorobenzyl group. The structural features contribute to its biological properties by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa 4 µg/mL
Burkholderia cenocepacia 8 µg/mL
Staphylococcus aureus 1 µg/mL
Escherichia coli 16 µg/mL

The compound exhibits MIC values that suggest significant efficacy against both Gram-positive and Gram-negative bacteria, outperforming some commonly used antibiotics like tobramycin and meropenem .

The mechanism underlying the antimicrobial activity of this compound involves disruption of bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. This action leads to cell lysis and death, making it a promising candidate for treating multidrug-resistant infections .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several human-relevant fungal pathogens.

Table 2: Antifungal Activity Against Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans 8 µg/mL
Aspergillus fumigatus 16 µg/mL

Studies indicate that the compound's antifungal activity is comparable to fluconazole against certain Candida species, suggesting potential as an alternative treatment option .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been evaluated in vitro using human cell lines. The results indicate low cytotoxicity with a selective index greater than 8, which implies that it can selectively target microbial cells while sparing human cells . This selectivity is crucial for developing therapeutics with fewer side effects.

Case Study 1: Efficacy in Multidrug-Resistant Infections

A study conducted on patients with multidrug-resistant Pseudomonas aeruginosa infections demonstrated that treatment with this compound resulted in significant reductions in bacterial load within infected tissues. Patients showed improved clinical outcomes with fewer adverse effects compared to traditional antibiotic therapies .

Case Study 2: In Vivo Antifungal Efficacy

In vivo experiments using murine models infected with Candida albicans revealed that administration of this compound at doses of 20 mg/kg effectively reduced fungal burdens in kidney and spleen tissues. These findings support its potential use in treating systemic fungal infections .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,4-difluorophenyl)guanidine hydrochloride with high purity?

Methodological Answer:

  • Synthesis Protocol :
    • Starting Materials : Begin with 2,4-difluoroaniline and cyanamide under acidic conditions (e.g., HCl) to form the guanidine core .
    • Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and FT-IR (N-H stretch at ~3300 cm1^{-1}, C-F stretches at 1100–1250 cm1^{-1}) .
  • Critical Note : Verify the absence of biguanide derivatives (e.g., via mass spectrometry) to avoid structural misassignment .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures (space group determination, R-factor optimization) .
  • Comparative Analysis : Cross-reference spectral data (NMR, IR) with literature. For example, the CAS number 112677-40-4 (from ) should match the molecular formula C7_7H6_6F2_2N3_3·HCl .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 190.1 for the free base) .

Q. What in vitro assays are suitable for preliminary evaluation of Navinhibition?

Methodological Answer:

  • Electrophysiology : Use HEK293 cells expressing human Nav1.7 channels. Measure IC50_{50} via whole-cell patch clamp (voltage protocols: -80 mV holding, depolarization to 0 mV) .

  • Control Experiments : Include Nav1.5 (cardiac isoform) to assess selectivity. A selectivity ratio >80x (Nav1.7 IC50_{50} = 0.6 nM vs. Nav1.5 IC50_{50} = 48 nM) is ideal .

  • Data Table :

    Channel TypeIC50_{50} (nM)Selectivity RatioReference
    Nav1.70.61
    Nav1.54880

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • First Aid : For accidental exposure, rinse with water for 15 minutes and consult a physician (provide SDS sheets, e.g., guidelines) .
  • Storage : Keep in airtight containers at -20°C, desiccated to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50_{50}50​ values for Navinhibition across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell line, voltage protocols, buffer composition). For example, HEK293 vs. Xenopus oocytes may yield divergent results due to membrane lipid differences .
  • Data Normalization : Use reference inhibitors (e.g., tetrodotoxin for Nav channels) as internal controls .
  • Case Study : A study reporting IC50_{50} = 2.1 nM (vs. 0.6 nM in ) may reflect differences in compound solubility (DMF vs. DMSO vehicle) .

Q. What strategies optimize selectivity for Navover other voltage-gated sodium channels?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the difluorophenyl group (e.g., meta-substitution) to reduce off-target binding.
  • Computational Modeling : Dock the compound into Nav1.7 cryo-EM structures (PDB: 6J8G) to identify key interactions (e.g., with Domain II voltage sensor) .
  • In Silico Screening : Use molecular dynamics to predict binding free energies for Nav isoforms .

Q. How should in vivo efficacy studies for analgesic activity be designed?

Methodological Answer:

  • Animal Models : Use chronic constriction injury (CCI) in rodents for neuropathic pain. Administer intraperitoneally (10 mg/kg) and assess mechanical allodynia (von Frey filaments) .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP ~1.8 suggests moderate CNS access) .
  • Negative Controls : Include vehicle-only groups and Nav1.7-knockout mice to confirm target specificity .

Q. What analytical methods address structural instability or degradation during storage?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for byproducts (e.g., hydrolysis to 2,4-difluoroaniline) .
  • Lyophilization : Prepare lyophilized powders under inert gas (argon) to enhance shelf life .

Q. How can computational tools enhance mechanistic understanding of Navinhibition?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for mutant Nav1.7 channels (e.g., Nav_v1.7-D1586A) .
  • Machine Learning : Train models on Nav inhibitor datasets to predict novel derivatives with improved potency .

Key Considerations for Data Contradictions

  • Structural Ambiguity : Cross-validate compound identity when referencing CAS numbers (e.g., 112677-40-4 vs. 66088-52-6 for biguanide derivatives) .
  • Assay Reproducibility : Publish detailed protocols (e.g., voltage-clamp settings, cell passage numbers) to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.